![molecular formula C13H16N2O2 B14309657 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol CAS No. 113464-95-2](/img/structure/B14309657.png)
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol is a compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a methoxy group, a phenolic hydroxyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Pyrazole Ring to the Phenol: The pyrazole ring is then attached to the phenol through a substitution reaction, where the ethyl group acts as a linker between the two moieties.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the pyrazole ring.
4-Hydroxy-3-methoxytoluene: Similar structure but lacks the ethyl linker and pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the phenolic hydroxyl group.
Uniqueness
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol is unique due to the combination of the methoxy group, phenolic hydroxyl group, and pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113464-95-2 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-11(15-14-9)5-3-10-4-6-12(16)13(8-10)17-2/h4,6-8,16H,3,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HNMINABMLHQMML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)CCC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


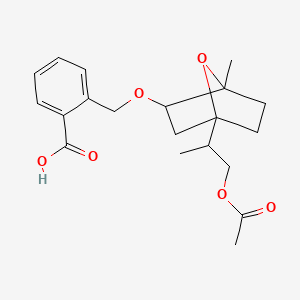
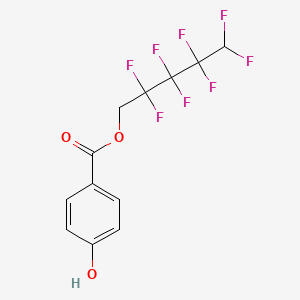
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
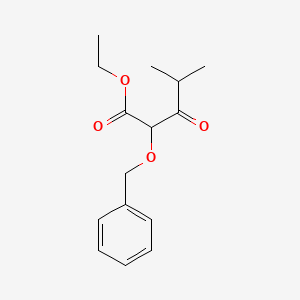
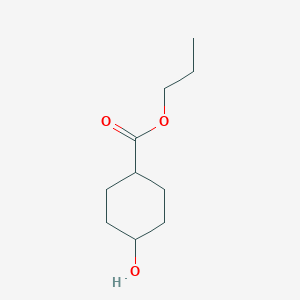
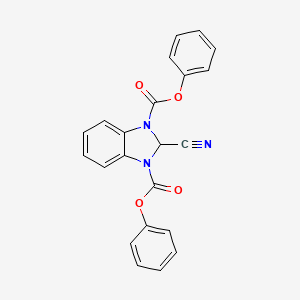
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
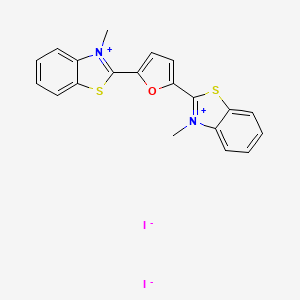
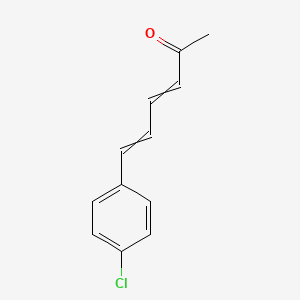
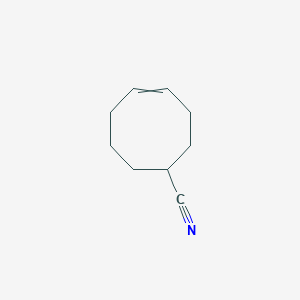

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
